molecular formula C20H17F3N2O2 B7744997 Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7744997
M. Wt: 374.4 g/mol
InChI Key: VUKDDMKJRGHABK-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group and the benzylamino substituent in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The benzylamino group is then introduced via nucleophilic substitution reactions using benzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Comparison with Similar Compounds

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Biological Activity

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline core with a benzylamino substituent and a trifluoromethyl group. The synthesis typically involves:

  • Formation of the Quinoline Core : Classical methods such as Skraup synthesis or Friedländer synthesis are employed.
  • Introduction of the Benzylamino Group : This is achieved through nucleophilic substitution reactions.
  • Esterification : The carboxylic acid group at the 3-position is esterified using ethanol and an acid catalyst.

This multi-step synthesis allows for the introduction of various functional groups that enhance biological activity .

2.1 Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, exhibit potent anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased cell death.

Table 1 summarizes the anticancer activity against different cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

2.2 Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against bacteria and fungi.

Table 2 presents the antimicrobial activity:

MicroorganismMIC (µg/mL)Type of Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

The biological mechanisms underlying the activity of this compound include:

  • Interaction with DNA : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, including topoisomerases and kinases, which are crucial for cancer cell survival and proliferation .

4. Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Study on Anticancer Effects : A recent study utilized a zebrafish embryo model to assess the toxicity and anticancer effects, revealing that the compound significantly inhibited tumor growth while showing minimal toxicity to normal cells .
  • Antimicrobial Efficacy Study : Another investigation demonstrated that this compound effectively reduced bacterial load in infected animal models, confirming its potential as a therapeutic agent against infections .

Properties

IUPAC Name

ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKDDMKJRGHABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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